N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide
Übersicht
Beschreibung
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to be effective in pre-clinical studies for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Wirkmechanismus
The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide is not fully understood. However, it has been suggested that the compound acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1). This receptor is involved in the regulation of cognitive function and is known to be impaired in Alzheimer's disease. By enhancing the activity of the M1 receptor, this compound may improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound enhances the activity of the M1 receptor and increases the release of acetylcholine in the brain. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a neuroprotective effect in animal models of Parkinson's and Huntington's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide in lab experiments is its specificity for the M1 receptor. This allows researchers to study the effects of enhancing the activity of this receptor on cognitive function and neurological diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide. One direction is to further investigate its mechanism of action and how it affects cognitive function in neurological diseases. Another direction is to study its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Additionally, future studies could investigate the pharmacokinetics and toxicity of the compound in vivo, which would be important for its development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide has been extensively studied for its potential therapeutic applications in neurological diseases. It has been shown to be effective in pre-clinical studies for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases. The compound has been shown to target specific receptors in the brain, which are involved in the regulation of neurotransmitters such as dopamine and acetylcholine.
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-3-9-23(27)25-22-12-10-21(11-13-22)24(28)26-16-14-20(15-17-26)18-19-7-5-4-6-8-19/h4-8,10-13,20H,2-3,9,14-18H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZHYPLPJVIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.